Ácido 3-(trifluorometoxil)isonicotínico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

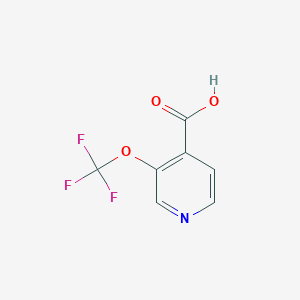

3-(Trifluoromethoxy)isonicotinic acid is an organic compound with the molecular formula C7H4F3NO3. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the isonicotinic acid structure.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(Trifluoromethoxy)isonicotinic acid has been explored for its potential as a pharmaceutical building block. Its structural features suggest possible interactions with biological targets, particularly in the development of new drugs. The compound's pyridine ring and carboxylic acid functionality are common in many clinically used medications, indicating its potential therapeutic applications.

- Case Study: Research indicates that derivatives of isonicotinic acid exhibit significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for 3-(trifluoromethoxy)isonicotinic acid have been determined to be effective against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 3-(Trifluoromethoxy)isonicotinic acid | 4-16 | Staphylococcus aureus, E. coli |

| Related derivatives | 8-32 | Pseudomonas aeruginosa |

Antimicrobial Activity

The antimicrobial properties of 3-(trifluoromethoxy)isonicotinic acid have been investigated, revealing its effectiveness against various pathogens. Studies have shown that the presence of the trifluoromethoxy group contributes to enhanced activity.

- Research Findings: A study demonstrated that compounds similar to 3-(trifluoromethoxy)isonicotinic acid exhibited synergistic effects when combined with traditional antibiotics, enhancing their efficacy in preclinical trials.

Biological Research

In biological research, this compound is studied for its potential interactions with specific enzymes and receptors. The trifluoromethoxy group may enhance binding affinity, leading to modulation of enzyme activity.

- Mechanism of Action: While specific mechanisms for 3-(trifluoromethoxy)isonicotinic acid are still under investigation, its structural similarity to known bioactive molecules suggests potential pathways for interaction with biological targets.

Industrial Applications

The compound is utilized in the development of advanced materials due to its unique chemical properties. Its application in polymer science and coatings has been explored, leveraging its structural characteristics for enhanced material performance.

Mecanismo De Acción

Target of Action

It is structurally similar to isoniazid, a frontline drug employed in the treatment of tuberculosis . Isoniazid is known to inhibit the biosynthesis of mycolic acid, an essential cell wall component of Mycobacterium tuberculosis . Therefore, it is plausible that 3-(Trifluoromethoxy)isonicotinic acid may have a similar target.

Mode of Action

Isoniazid is a prodrug that requires activation by a bacterial catalase-peroxidase enzyme called KatG. The activated form of isoniazid forms a covalent bond with the NADH/NAD^+ cofactor of the enoyl-ACP reductase, an enzyme involved in the synthesis of mycolic acids, thereby inhibiting its function .

Biochemical Pathways

If it acts similarly to isoniazid, it would affect the fatty acid synthesis ii (fas-ii) pathway, which is responsible for the biosynthesis of mycolic acids in mycobacterium tuberculosis . The inhibition of this pathway leads to the disruption of the bacterial cell wall synthesis.

Result of Action

If it acts similarly to isoniazid, it would lead to the inhibition of mycolic acid synthesis, resulting in the disruption of the bacterial cell wall and ultimately leading to the death of the bacteria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)isonicotinic acid typically involves the introduction of the trifluoromethoxy group to the isonicotinic acid framework. One common method includes the reaction of 2-trifluoromethyl-3-nitropyridine with tetrabutylammonium fluoride in acetonitrile under reflux conditions. The reaction is monitored using thin-layer chromatography (TLC) and is completed within approximately 8 hours .

Industrial Production Methods: Industrial production of 3-(Trifluoromethoxy)isonicotinic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and distillation, ensures the production of high-quality compounds suitable for commercial applications .

Análisis De Reacciones Químicas

Types of Reactions: 3-(Trifluoromethoxy)isonicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as trifluoromethyl triflate are commonly used for introducing the trifluoromethoxy group.

Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxy-substituted pyridine derivatives, while reduction may produce corresponding amines or alcohols .

Comparación Con Compuestos Similares

Isonicotinic Acid: A derivative of pyridine with a carboxylic acid group at the 4-position.

3-(Trifluoromethyl)aniline: Contains a trifluoromethyl group attached to an aniline structure.

Uniqueness: 3-(Trifluoromethoxy)isonicotinic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various chemical syntheses and applications .

Actividad Biológica

3-(Trifluoromethoxy)isonicotinic acid (TFM-INA) is a derivative of isonicotinic acid, characterized by the presence of a trifluoromethoxy group. This modification enhances its biological activity and pharmacological potential, making it a subject of interest in medicinal chemistry and drug development. The trifluoromethoxy group significantly influences the compound's lipophilicity, stability, and interaction with biological targets.

The molecular formula for 3-(trifluoromethoxy)isonicotinic acid is C_7H_5F_3N_2O_3. Its structure features a pyridine ring with a carboxylic acid group and a trifluoromethoxy substituent, which contributes to its unique chemical behavior. The trifluoromethoxy group enhances the electron-withdrawing capacity of the molecule, improving its binding affinity to various receptors.

The biological activity of TFM-INA can be attributed to its interaction with specific molecular targets, particularly in enzyme inhibition and receptor modulation. The trifluoromethoxy group enhances hydrophobic interactions, leading to increased binding affinity to proteins involved in various biological pathways. This mechanism is critical for its potential therapeutic applications.

Biological Activities

Research has identified several biological activities associated with TFM-INA:

- Antimicrobial Properties : Preliminary studies suggest that TFM-INA exhibits antimicrobial activity against various bacterial strains, indicating potential as an antibacterial agent.

- Neuroprotective Effects : The compound has shown promise in modulating nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission and may play a role in neurodegenerative diseases .

- Anti-inflammatory Activity : TFM-INA has been investigated for its anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by inflammation .

Research Findings

A variety of studies have explored the biological activity of TFM-INA, providing insights into its efficacy and potential applications:

- In vitro Studies : In vitro assays demonstrated that TFM-INA acts as a positive allosteric modulator of α7 nAChRs. This modulation enhances neurotransmitter release and could improve cognitive function .

- Case Studies : Specific case studies have highlighted the compound's effectiveness in reducing inflammation markers in cellular models, suggesting its utility in treating inflammatory diseases .

- Comparative Analysis : When compared to other derivatives of isonicotinic acid, TFM-INA exhibited superior bioactivity due to the trifluoromethoxy substitution, which improved its pharmacokinetic properties.

Data Tables

Propiedades

IUPAC Name |

3-(trifluoromethoxy)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)14-5-3-11-2-1-4(5)6(12)13/h1-3H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWGPEMCDIXJPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.